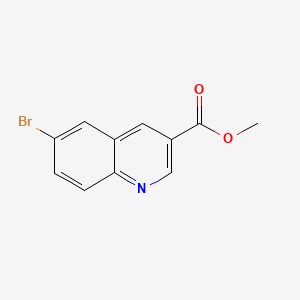
Methyl 6-bromoquinoline-3-carboxylate
説明
Methyl 6-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .
Molecular Structure Analysis
The InChI code for Methyl 6-bromoquinoline-3-carboxylate is1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 6-bromoquinoline-3-carboxylate is a solid substance stored at room temperature . It has a molecular weight of 266.09 .科学的研究の応用
Fluorescent Brightening Agents : Compounds derived from 2-aryl-6-bromoquinolines, closely related to Methyl 6-bromoquinoline-3-carboxylate, have potential applications as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Chelating Ligands : Derivatives of 6-bromoquinoline have been used to create bidentate and tridentate chelating ligands. These compounds have shown high emission quantum yields, indicating potential in optical applications (Hu, Zhang, & Thummel, 2003).
Benzodiazepine Receptor Agonists and Antagonists : Certain isoquinolines and related compounds, including Methyl isoquinoline-3-carboxylate, have been identified as moderate affinity binders to the benzodiazepine receptor, suggesting their potential in developing receptor agonists and antagonists (Guzman et al., 1984).
Hypotensive Agents : Quinazolinones, which can be synthesized from 6-bromoquinoline derivatives, have been evaluated as hypotensive agents, showing significant blood pressure-lowering activities (Kumar, Tyagi, & Srivastava, 2003).
Synthesis of Polyhydroquinoline Derivatives : The one-pot condensation involving compounds related to Methyl 6-bromoquinoline-3-carboxylate has been used in the synthesis of polyhydroquinoline derivatives, highlighting its role in the synthesis of complex organic molecules (Khaligh, 2014).
Synthesis of PARP-1 Inhibitors : Quinoline derivatives, including those related to Methyl 6-bromoquinoline-3-carboxylate, have been synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in drug design (Lord, Mahon, Lloyd, & Threadgill, 2009).
Photolabile Protecting Groups : Brominated hydroxyquinolines, structurally similar to Methyl 6-bromoquinoline-3-carboxylate, have been used as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry and biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .
作用機序
Mode of Action
Quinoline derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
特性
IUPAC Name |
methyl 6-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJGHYVBAPYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703466 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220418-77-8 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)
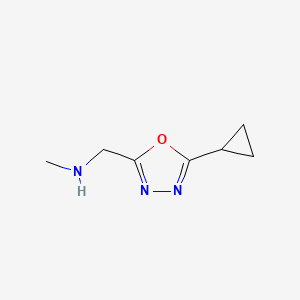
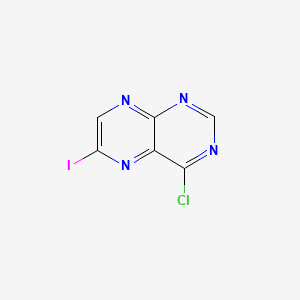
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)
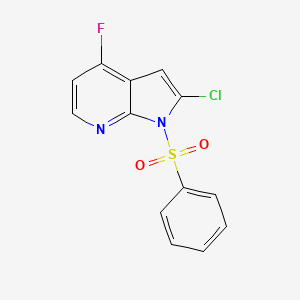


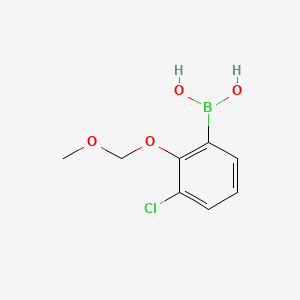
![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
